molecular formula C11H11NO7 B1420374 Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate CAS No. 1096323-75-9

Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate

Cat. No. B1420374
CAS RN: 1096323-75-9
M. Wt: 269.21 g/mol
InChI Key: XINSZEQRFPEALJ-UHFFFAOYSA-N
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Description

“Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate” is a chemical compound with the molecular formula C11H11NO7 . It has an average mass of 269.207 Da and a monoisotopic mass of 269.053558 Da . This compound is available for purchase from various suppliers .


Molecular Structure Analysis

The molecular structure of “Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate” is represented by the formula C11H11NO7 . For a detailed structural analysis, it would be best to use software tools that can visualize the molecule based on this formula.


Physical And Chemical Properties Analysis

“Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate” has a molecular weight of 269.21 . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are significant in the realm of natural products and pharmaceuticals. They play a crucial role in cell biology and are used as biologically active compounds for treating cancer cells, microbes, and various disorders . Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate can serve as a precursor in the synthesis of these indole derivatives, contributing to the development of new therapeutic agents.

Development of Tetrapyrrole Compounds

Tetrapyrrole compounds, such as porphyrins, are essential in biomedical applications due to their electronic and optical properties. Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate can be utilized in the synthesis of meso-formyl, vinyl, and ethynyl porphyrins, which are multipotent synthons for obtaining a diverse array of functional derivatives . These derivatives have potential uses in dye-sensitized solar cells, photodynamic therapy, and as sensors.

Organic Synthesis Methodology

In organic synthesis, Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate can be employed as an intermediate for various reactions. It can be used in the Vilsmeier-Haack formylation, Wittig reaction, Schiff base formation, Heck reaction, and Sonogashira coupling, which are pivotal for constructing complex organic molecules .

Functional Monomers for Polymer Chemistry

The compound can be used to create functional monomers that impart specific properties to polymers. For instance, it can contribute to the synthesis of monomers that provide thermo-pH responsivity to polymers, which is valuable for creating smart materials with applications in drug delivery and tissue engineering .

Alkaloid Synthesis

Alkaloids are a class of naturally occurring organic compounds that contain nitrogen atoms. Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate can be involved in the construction of alkaloids, which have a wide range of pharmacological effects and are used in medicine as analgesics, anti-malaria drugs, and stimulants .

Renewable Material Utilization

This compound can also be derived from vanillin, a renewable material, which aligns with the principles of green chemistry. It emphasizes the use of environmentally benign substances and processes in chemical synthesis, contributing to sustainable development .

Safety and Hazards

One source indicates that the compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2, suggesting it may be harmful if swallowed and may cause eye irritation . It’s recommended to handle this compound with appropriate safety measures.

properties

IUPAC Name

methyl 2-(4-formyl-2-methoxy-5-nitrophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO7/c1-17-9-3-7(5-13)8(12(15)16)4-10(9)19-6-11(14)18-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINSZEQRFPEALJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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